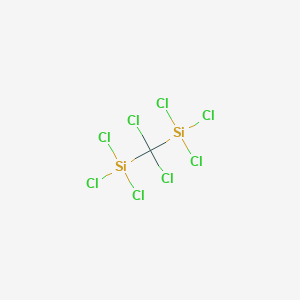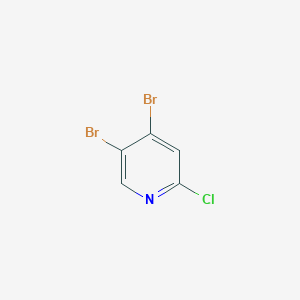
Dichlorobis(trichlorosilyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(trichlorosilyl)methane is a useful research compound. Its molecular formula is CCl8Si2 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
Synthesis of Poly(trifunctional-silyl)alkanes : Dichlorobis(trichlorosilyl)methane has been used in synthesizing new poly(trifunctional-silyl)alkanes, which are potent coupling agents in hybrid organic-inorganic materials. This synthesis was optimized using chloroform, trichlorosilane, and tri-n-butylamine (Corriu, Granier, & Lanneau, 1998).
Gas-Phase Molecular Structure Determination : The molecular structure of tris(trimethylsilyl)(trichlorosilyl) methane in the gas phase has been determined by electron diffraction, revealing details about bond lengths and angles that are affected by steric crowding (Anderson et al., 1989).
Bacterial Growth and Biodegradation
Bacterial Utilization of Chlorinated Methanes : Dichloromethane and other chlorinated methanes are metabolized by aerobic and anaerobic methylotrophic bacteria as carbon and energy sources. The paper discusses various dehalogenation reactions involved in this process (Leisinger & Braus-Stromeyer, 1995).
In-Situ Biodegradation of Chlorinated Ethenes : Studies have shown that trichloroethylene and other chlorinated compounds can be biotransformed in-situ by indigenous methane-oxidizing bacteria through a cometabolic process (Semprini et al., 1990).
Molecular Studies and Environmental Implications
Methane Oxidation and Environmental Implications : The oxidation of methane to methanol by methanotrophic bacteria using metalloenzymes like methane monooxygenases (MMOs) has been studied. This process has implications for bioremediation and environmentally friendly catalyst development (Balasubramanian et al., 2010).
Biodegradation of Trichloroethylene by Methane-Oxidizing Bacteria : An aerobic, methane-oxidizing bacterium has been identified to degrade trichloroethylene in pure culture, which could be significant for treating contaminated groundwater (Little et al., 1988).
作用機序
Target of Action
Dichlorobis(trichlorosilyl)methane is a highly reactive compound due to the presence of trichlorosilyl groups . It primarily targets other molecules and compounds in chemical reactions, acting as a reagent in a number of transformations .
Mode of Action
The compound interacts with its targets through its high reactivity, which is both a disadvantage and an advantage . This high reactivity allows it to participate in various chemical reactions, including substitution reactions, and to act as superacids and weakly coordinating anions .
Biochemical Pathways
It’s known that the compound’s diverse reactivity could make it an important tool in chemical transformations .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it participates in. Due to its high reactivity, it can introduce the central atom into new compounds . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, variations in temperature and water availability can explain global variations in methane emissions, which could be relevant considering the compound’s potential role in methane-related reactions . Furthermore, the presence of other compounds and the specific conditions of the reaction environment can also impact the compound’s reactivity and the outcomes of its reactions .
特性
IUPAC Name |
trichloro-[dichloro(trichlorosilyl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMGYVSOJZSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCl8Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)


![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)




![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591968.png)

![5-Phenyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591978.png)
